N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(2-fluorophenoxy)acetamide
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Overview
Description
N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(2-fluorophenoxy)acetamide is a complex organic compound with a unique structure that combines elements of pyrimidine, pyrazole, and phenoxyacetamide
Mechanism of Action
Target of Action
The primary target of TCMDC-142497, also known as N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide, is the Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS) . This enzyme plays a crucial role in protein translation by charging tRNA with asparagine .
Mode of Action
TCMDC-142497 operates through a unique mechanism known as reaction hijacking . The compound inhibits protein translation and activates the amino acid starvation response . It acts as a pro-inhibitor, and the inhibition of PfAsnRS occurs via enzyme-mediated production of an Asn-TCMDC-142497 adduct . This means that the compound itself is inactive until it interacts with the enzyme, which then converts it into an active form that inhibits the enzyme’s function .
Biochemical Pathways
The inhibition of PfAsnRS by TCMDC-142497 affects the protein translation pathway . By inhibiting PfAsnRS, the compound disrupts the charging of tRNA with asparagine, which is a crucial step in protein synthesis . This disruption leads to an activation of the amino acid starvation response, which can halt cell growth and proliferation .
Result of Action
The molecular and cellular effects of TCMDC-142497’s action primarily involve the disruption of protein synthesis. By inhibiting PfAsnRS, the compound prevents the proper charging of tRNA with asparagine, leading to a halt in protein translation . This disruption can lead to cell growth arrest and potentially cell death .
Biochemical Analysis
Biochemical Properties
TCMDC-142497 has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of the protein kinase PfCLK3 . This interaction could potentially disrupt the normal functioning of this enzyme, leading to alterations in biochemical reactions within the cell .
Cellular Effects
The effects of TCMDC-142497 on cellular processes are diverse. It has been found to prevent the transition from the trophozoite to the schizont stage in Plasmodium falciparum, the parasite responsible for malaria . This suggests that TCMDC-142497 could potentially disrupt the life cycle of the parasite, thereby inhibiting its ability to cause disease .
Molecular Mechanism
The molecular mechanism of action of TCMDC-142497 involves its interaction with the protein kinase PfCLK3 . This interaction could potentially inhibit the activity of this enzyme, leading to disruptions in the phosphorylation of other proteins and ultimately affecting various cellular processes .
Temporal Effects in Laboratory Settings
It has been suggested that this compound could have long-term effects on cellular function, potentially due to its ability to disrupt the life cycle of certain parasites .
Metabolic Pathways
Given its potential role as an inhibitor of protein kinases, it is likely that this compound could affect various metabolic pathways within the cell .
Subcellular Localization
Given its potential role as an inhibitor of protein kinases, it is likely that this compound could be localized to the cytoplasm or the nucleus, where many protein kinases are found .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(2-fluorophenoxy)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyrazole intermediates, followed by their coupling with the phenoxyacetamide moiety.
Pyrimidine Synthesis: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Pyrazole Synthesis: The pyrazole ring is often synthesized via the reaction of hydrazine with a 1,3-diketone.
Coupling Reaction: The final step involves coupling the pyrimidine and pyrazole intermediates with 2-(2-fluorophenoxy)acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(2-chlorophenoxy)acetamide
- N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(2-bromophenoxy)acetamide
Uniqueness
The presence of the fluorophenoxy group in N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(2-fluorophenoxy)acetamide imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3/c1-4-13-12(3)21-19(23-18(13)27)25-16(9-11(2)24-25)22-17(26)10-28-15-8-6-5-7-14(15)20/h5-9H,4,10H2,1-3H3,(H,22,26)(H,21,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTWVRAZUMGRGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)COC3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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